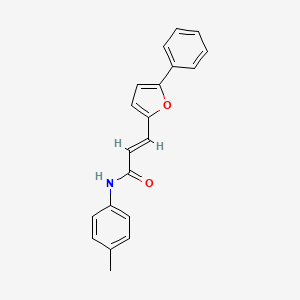
(E)-3-(5-phenylfuran-2-yl)-N-(p-tolyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(5-phenylfuran-2-yl)-N-(p-tolyl)acrylamide is a useful research compound. Its molecular formula is C20H17NO2 and its molecular weight is 303.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-3-(5-phenylfuran-2-yl)-N-(p-tolyl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and implications for therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C20H17N O2
- Molecular Weight : 303.361 g/mol
- Structural Features : The compound consists of a furan ring substituted with a phenyl group and an acrylamide moiety, which contributes to its unique chemical reactivity and biological interactions.
The biological activity of this compound is largely attributed to its interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This interaction is crucial as it modulates neurotransmitter release and influences various neurological processes.
Anxiolytic Activity
A study highlighted that a closely related compound, 3-furan-2-yl-N-p-tolyl-acrylamide, acts as a positive allosteric modulator of α7 nAChRs, producing anxiolytic-like effects in murine models. Key findings include:
- Dosage Effects : The compound exhibited anxiolytic-like activity at doses of 0.5 mg/kg in the elevated plus maze test and 1.0 mg/kg in the novelty suppressed feeding test.
- Chronic vs Acute Treatment : Chronic administration showed enhanced efficacy compared to acute treatment, indicating potential for long-term therapeutic strategies.
- Reversal of Anxiogenic Effects : The compound effectively reversed anxiety induced by nicotine, suggesting its utility in smoking cessation therapies .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Acrylamide Backbone : This is achieved through condensation reactions involving acrylonitrile derivatives.
- Introduction of the Phenylfuran Moiety : Techniques such as Suzuki-Miyaura coupling are employed to incorporate the phenylfuran group.
- Addition of the p-Tolyl Group : This is accomplished via nucleophilic substitution reactions with appropriate halide derivatives.
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| 3-Furan-2-yl-N-p-tolyl-acrylamide | Anxiolytic | Positive allosteric modulation of α7 nAChRs; effective at low doses |
| (E)-2-cyano-N-(p-tolyl)-3-(5-phenylfuran-2-yl)acrylamide | SIRT5 Inhibition | Potential role in metabolic diseases; structural complexity aids in biological interactions |
Eigenschaften
IUPAC Name |
(E)-N-(4-methylphenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-15-7-9-17(10-8-15)21-20(22)14-12-18-11-13-19(23-18)16-5-3-2-4-6-16/h2-14H,1H3,(H,21,22)/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCCJTCOSQFWPX-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














